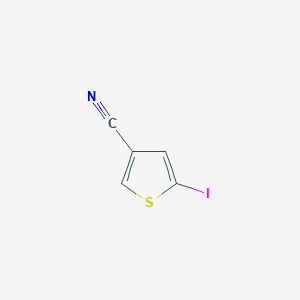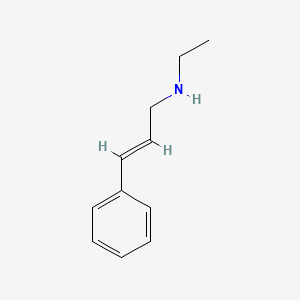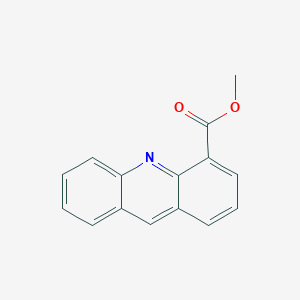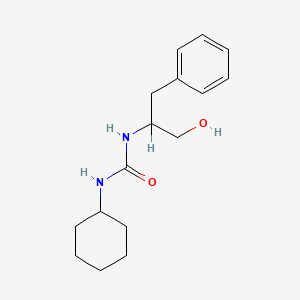
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea
Übersicht
Beschreibung
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme, which makes it useful in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea involves the binding of the compound to the ATP-binding site of PKC. This binding inhibits the activity of PKC, leading to various cellular effects such as decreased cell proliferation, increased apoptosis, and altered gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea depend on the specific cellular process being studied. In general, inhibition of PKC activity by this compound has been shown to have various effects such as decreased cell proliferation, increased apoptosis, altered gene expression, and decreased inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea in lab experiments include its high potency and specificity for PKC inhibition, making it useful in studying the role of PKC in various cellular processes. However, its use has some limitations, such as its potential toxicity and the need for careful control of experimental conditions to avoid nonspecific effects.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea. One direction is to study its effects on specific diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to develop more potent and specific inhibitors of PKC activity. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic potential. Finally, the development of new methods for the synthesis and purification of this compound could improve its availability for scientific research.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea is widely used in scientific research as an inhibitor of a specific enzyme called protein kinase C (PKC). PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by this compound has been shown to have various effects on cellular processes, making it useful in studying the role of PKC in various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-12-15(11-13-7-3-1-4-8-13)18-16(20)17-14-9-5-2-6-10-14/h1,3-4,7-8,14-15,19H,2,5-6,9-12H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUGKLBVROWYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940637 | |
| Record name | N'-Cyclohexyl-N-(1-hydroxy-3-phenylpropan-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea | |
CAS RN |
19071-55-7 | |
| Record name | Urea, 1-cyclohexyl-3-(alpha-(hydroxymethyl)phenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Cyclohexyl-N-(1-hydroxy-3-phenylpropan-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1,4-Phenylene)bis[ethynyl(dimethyl)silane]](/img/structure/B3048937.png)



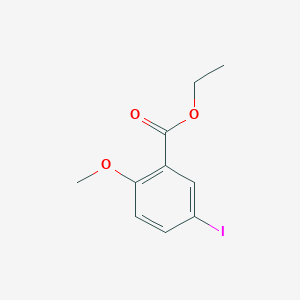


![2-[3-(Propan-2-yl)phenoxy]acetic acid](/img/structure/B3048947.png)
![Naphthaceno[2,1,12,11-opqra]naphthacene](/img/structure/B3048949.png)
![Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene](/img/structure/B3048950.png)
